

# Advanced Spectroscopic Analysis: FTIR Characterization of 5-Vinylisoxazole

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## Compound of Interest

Compound Name:	5-Vinylisoxazole
CAS No.:	21169-68-6
Cat. No.:	B12908037

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## Executive Summary

**5-Vinylisoxazole** serves as a critical high-value intermediate in the synthesis of polymer electrolytes, functionalized hydrogels, and pharmacophores requiring isoxazole bioisosteres. Its unique reactivity stems from the conjugation between the electron-deficient isoxazole ring and the vinyl group.

This guide provides a technical comparison of the FTIR spectral fingerprint of **5-vinylisoxazole** against its structural isomers (e.g., 3-vinylisoxazole) and synthetic precursors. For researchers in drug development and materials science, accurate spectral validation is the primary "performance" metric, ensuring the exclusion of regioisomers that can lead to dead-end synthetic pathways.

## Theoretical Framework & Spectral Causality

To interpret the FTIR spectrum of **5-vinylisoxazole**, one must deconstruct the molecule into its interacting vibrational modes. The "performance" of FTIR here is defined by its ability to resolve the vinyl-ring conjugation which shifts absorption bands distinctively compared to non-conjugated isomers.

## The Isoxazole Core

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.

- C=N Stretching ( $\sim 1610\text{--}1640\text{ cm}^{-1}$ ): This is the most diagnostic ring band. In **5-vinylisoxazole**, the vinyl group at the 5-position is in direct conjugation with the ring oxygen, subtly altering the dipole moment and shifting this band compared to the 3-isomer.
- N-O Stretching ( $\sim 1110\text{--}1170\text{ cm}^{-1}$ ): A unique "fingerprint" band for isoxazoles, often absent or significantly shifted in other azoles like pyrazoles.

## The Vinyl Substituent (Conjugated)

- C=C Stretching ( $\sim 1630\text{--}1645\text{ cm}^{-1}$ ): Unlike isolated alkenes ( $1640\text{--}1680\text{ cm}^{-1}$ ), the conjugation with the aromatic isoxazole ring lowers the force constant, often causing this peak to overlap or appear as a shoulder to the ring C=N stretch.
- =C-H Out-of-Plane Bending ( $990\text{ \& } 910\text{ cm}^{-1}$ ): These two strong bands are the definitive proof of a terminal vinyl group ( ). Their absence indicates polymerization or degradation to an ethyl group.

## Comparative Analysis: 5-Vinylisoxazole vs. Alternatives

The following table contrasts **5-vinylisoxazole** with its most common structural "decoys" encountered during synthesis or storage.

### Table 1: Diagnostic Absorption Bands Comparison

Functional Mode	5-Vinylisoxazole (Target)	3-Vinylisoxazole (Regioisomer)	5-Ethylisoxazole (Degradant/Analog)	5-Ethynylisoxazole (Precursor)
Vinyl C=C Stretch	1635–1645 cm <sup>-1</sup> (Strong, Conjugated)	~1640–1650 cm <sup>-1</sup> (Less Conjugated)	Absent	Absent
Ring C=N Stretch	1610–1625 cm <sup>-1</sup>	1590–1610 cm <sup>-1</sup>	~1615 cm <sup>-1</sup>	~1610 cm <sup>-1</sup>
Alkyne C≡C	Absent	Absent	Absent	~2120–2160 cm <sup>-1</sup> (Sharp)
=C-H Bending	990 & 910 cm <sup>-1</sup> (Distinct Doublet)	990 & 915 cm <sup>-1</sup>	Absent	~600–700 cm <sup>-1</sup> (C-H Bend)
Aliphatic C-H	Weak (>3000 cm <sup>-1</sup> only)	Weak	2850–2960 cm <sup>-1</sup> (Strong, -CH <sub>2</sub> CH <sub>3</sub> )	Weak

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*Analyst Note: The critical differentiator between the 5-vinyl and 3-vinyl isomers is often the intensity ratio of the Ring C=N to the Vinyl C=C. In **5-vinylisoxazole**, the proximity to the ring oxygen enhances the polarizability of the vinyl group, often resulting in a more intense vinyl C=C band compared to the 3-isomer.*

## Experimental Protocol: Self-Validating QC Workflow

This protocol is designed to be self-validating. If the Control Check steps fail, the data is invalid, and the sample preparation must be repeated.

### Sample Preparation (ATR Method)

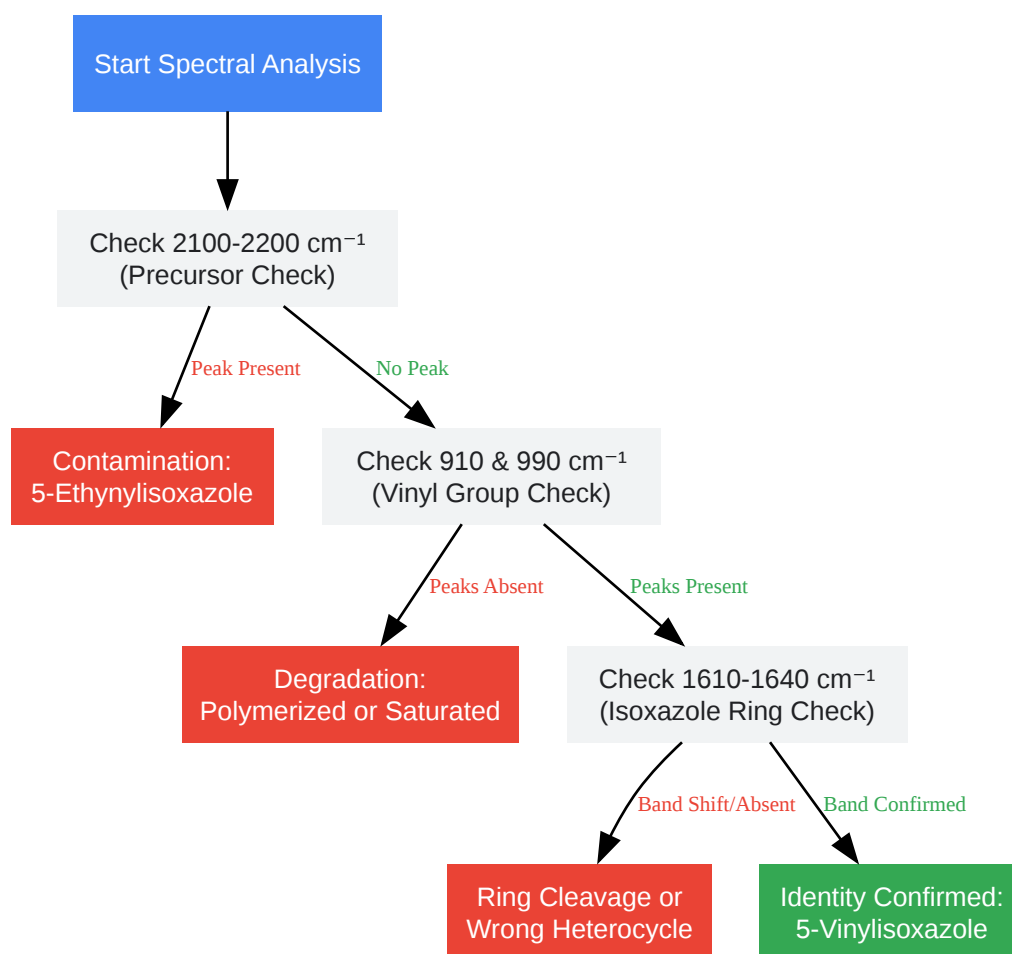
- Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent polymerization of the vinyl group under high pressure/heat.
- Crystal Selection: Diamond or ZnSe (Zinc Selenide).
- Solvent: None (Neat liquid/oil analysis).

## Step-by-Step Workflow

- Background Scan: Acquire an air background (32 scans, 4  $\text{cm}^{-1}$  resolution).
  - Control Check: Ensure  $\text{CO}_2$  doublet (2350  $\text{cm}^{-1}$ ) is minimized.
- Sample Application: Apply 10–20  $\mu\text{L}$  of **5-vinylisoxazole** to the center of the crystal.
  - Causality: The vinyl group is volatile; cover with a slip immediately to prevent evaporation-induced concentration changes.
- Acquisition: Scan from 4000 to 600  $\text{cm}^{-1}$ .
- Baseline Correction: Apply automatic baseline correction.
- Peak Picking: Threshold set to 5% transmission.

## Spectral Validation Logic (Graphviz)

The following diagram illustrates the logical flow for validating the identity of **5-vinylisoxazole** using FTIR data.



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Caption: Logic flow for the qualitative validation of **5-vinylisoxazole**, filtering out common synthetic precursors and degradation products.

## Performance in Drug Discovery Applications

In the context of drug development, the "performance" of **5-vinylisoxazole** is often evaluated by its ability to act as a covalent warhead or a bioorthogonal handle.

- **Covalent Inhibition:** The vinyl group, activated by the electron-withdrawing isoxazole ring, can act as a Michael acceptor for cysteine residues in proteins. FTIR monitors this reaction by tracking the disappearance of the 910/990  $\text{cm}^{-1}$  bands and the shift of the C=N ring stretch as the conjugation is broken upon adduct formation.

- Polymerization Kinetics: For hydrogel formation, FTIR is the gold standard for monitoring the degree of conversion. The disappearance of the vinyl C=C stretch at  $1640\text{ cm}^{-1}$  is linearly correlated with cross-linking density.

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